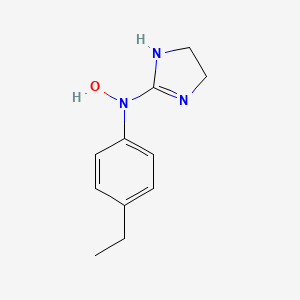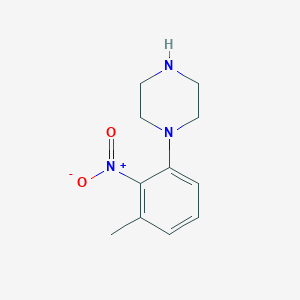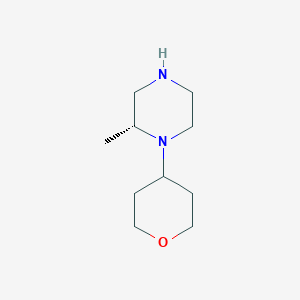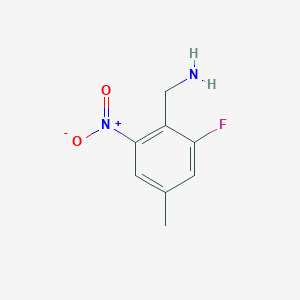
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine typically involves the nitration of a fluorotoluene derivative followed by reduction and amination steps. One common synthetic route is as follows:
Nitration: The starting material, 2-fluoro-4-methyltoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: Finally, the resulting amine is treated with formaldehyde and hydrogen to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to (2-Fluoro-4-methyl-6-aminophenyl)methanamine.
Substitution: Replacement of the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic purposes.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- (2-Fluoro-4-nitrophenyl)methanamine
- (2-Fluoro-5-nitrophenyl)methanamine
- (2-Fluoro-4-methoxyphenyl)methanamine
Comparison:
- Structural Differences: The position and nature of substituents on the benzene ring can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: The presence of different functional groups (e.g., nitro, methoxy) can alter the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in (2-Fluoro-4-methyl-6-nitrophenyl)methanamine can provide distinct advantages in specific contexts, such as enhanced binding affinity in medicinal chemistry or improved material properties in industrial applications.
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
(2-fluoro-4-methyl-6-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,4,10H2,1H3 |
Clave InChI |
ZGAZJQBLHXOUAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
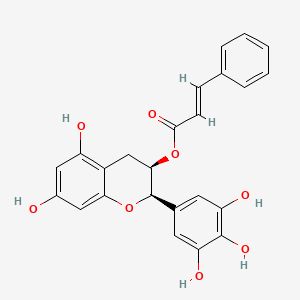
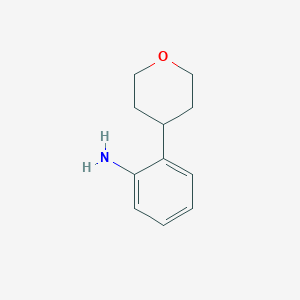
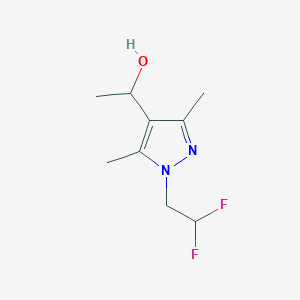
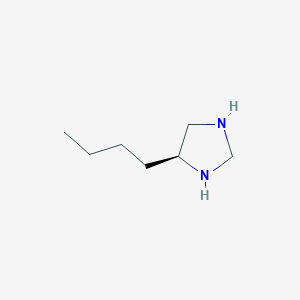

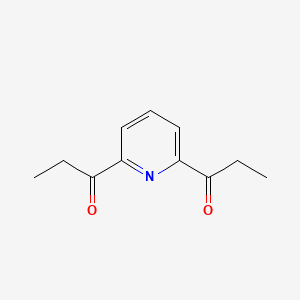
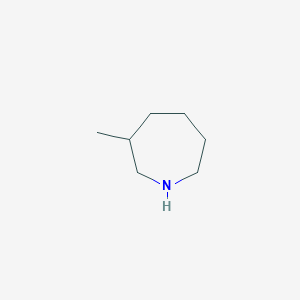
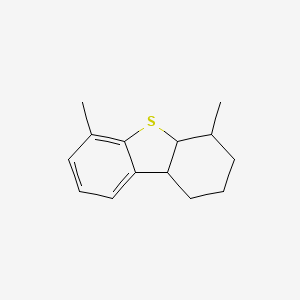
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
